

A Technical Guide to the Spectroscopic Characterization of (4-Isobutyrylphenyl)boronic Acid

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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320

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Introduction

(4-Isobutyrylphenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety and an isobutyryl group, makes it a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, which has led to their exploration as sensors and in drug delivery systems.

The isobutyryl group introduces a ketone functionality and an aliphatic chain, which can influence the molecule's solubility, reactivity, and biological activity. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of **(4-Isobutyrylphenyl)boronic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Molecular Structure

Caption: Molecular structure of **(4-Isobutyrylphenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(4-Isobutyrylphenyl)boronic acid**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

^1H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical when analyzing boronic acids by NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because it disrupts the intermolecular hydrogen bonding and the potential formation of cyclic anhydrides (boroxines), which can lead to broad signals.^[1] The acidic protons of the boronic acid group are also more likely to be observed in DMSO-d₆.

Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.05	s (broad)	2H	B(OH) ₂
~7.90	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to isobutyryl)
~7.80	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to boronic acid)
~3.60	sept, $J \approx 6.8$ Hz	1H	CH(CH ₃) ₂
~1.10	d, $J \approx 6.8$ Hz	6H	CH(CH ₃) ₂

Interpretation:

- Aromatic Protons (δ 7.80-7.90): The aromatic region is expected to show two distinct doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the isobutyryl and boronic acid groups will deshield the aromatic protons, shifting them downfield. The protons ortho to the strongly deshielding carbonyl group are predicted to be slightly further downfield than those ortho to the boronic acid group.

- Boronic Acid Protons (δ ~8.05): A broad singlet corresponding to the two hydroxyl protons of the boronic acid group is anticipated. Its broadness is due to chemical exchange with any residual water in the solvent and quadrupole broadening from the adjacent boron atom.
- Isobutryl Protons (δ 3.60 and 1.10): The methine proton of the isobutyl group is expected to appear as a septet around 3.60 ppm due to coupling with the six equivalent methyl protons. These six methyl protons will, in turn, appear as a doublet around 1.10 ppm, coupled to the single methine proton.

¹³C NMR Spectroscopy

Expertise & Experience: In ¹³C NMR spectra of arylboronic acids, the carbon atom directly attached to the boron (C-B) often exhibits a broad signal or is sometimes not observed at all.^[2] This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~200.0	C=O
~138.0	Ar-C (para to boronic acid)
~134.5	Ar-CH (ortho to boronic acid)
~130.0 (broad)	Ar-C-B
~128.5	Ar-CH (ortho to isobutryl)
~35.0	CH(CH ₃) ₂
~18.0	CH(CH ₃) ₂

Interpretation:

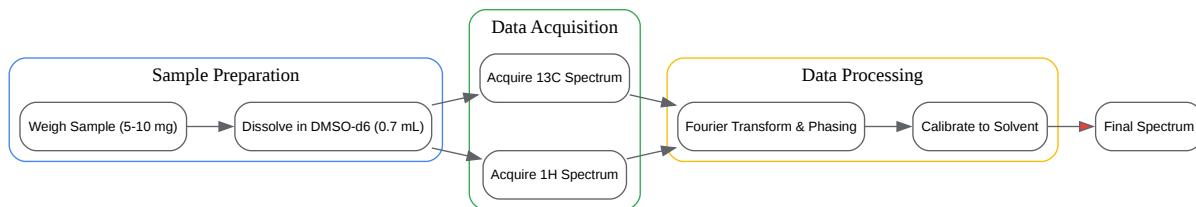
- Carbonyl Carbon (δ ~200.0): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield.

- Aromatic Carbons (δ 128.5-138.0): Four signals are expected for the aromatic carbons. The ipso-carbon attached to the isobutyryl group will be downfield due to the carbonyl's deshielding effect. The carbon attached to the boron is also expected to be downfield but, as mentioned, may be broad. The two sets of aromatic CH carbons will be in the typical aromatic region.
- Aliphatic Carbons (δ 18.0 and 35.0): The methine and methyl carbons of the isobutyryl group will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(4-Isobutyrylphenyl)boronic acid** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
- Data Acquisition:
 - Insert the sample into a 500 MHz (or higher field) NMR spectrometer.
 - Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and a higher sample concentration (20-30 mg) may be necessary to obtain a good spectrum for the quaternary carbons.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: Workflow for NMR sample preparation and analysis.



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Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For **(4-Isobutylphenyl)boronic acid**, we are particularly interested in the stretches corresponding to the O-H of the boronic acid, the C=O of the ketone, and the B-O bond. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.

Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Broad, Strong	O-H stretch (boronic acid, H-bonded)
~2970	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aryl ketone)
~1605, ~1480	Medium-Strong	C=C stretch (aromatic)
~1360	Strong	B-O stretch
~850	Strong	C-H bend (para-disubstituted ring)

Interpretation:

- O-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$): A very broad and intense absorption in this region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid.[3]
- C=O Stretch ($\sim 1680\text{ cm}^{-1}$): A strong, sharp peak around 1680 cm^{-1} is definitive for the carbonyl group of the aryl ketone. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone ($\sim 1715\text{ cm}^{-1}$).
- B-O Stretch ($\sim 1360\text{ cm}^{-1}$): A strong absorption around 1360 cm^{-1} is characteristic of the B-O single bond stretch in boronic acids.[4]
- Aromatic and Aliphatic Stretches: The aromatic C=C stretches appear in their typical region. The aliphatic C-H stretches from the isobutyryl group will be present just below 3000 cm^{-1} . A strong out-of-plane C-H bending vibration around 850 cm^{-1} provides further evidence for 1,4-disubstitution on the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO_2 and H_2O).
- Sample Application: Place a small amount of the solid **(4-Isobutyrylphenyl)boronic acid** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray ionization (ESI) is a soft

ionization technique well-suited for polar molecules like boronic acids and is less likely to cause extensive fragmentation than electron ionization (EI). The choice of positive or negative ion mode can significantly affect the resulting spectrum. For boronic acids, both modes can be informative.

Predicted Mass Spectrometry Data (ESI)

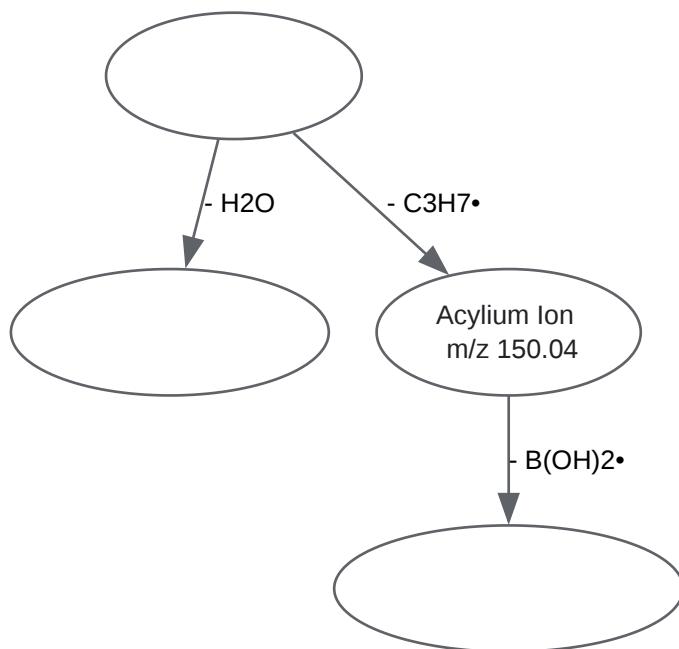
- Molecular Formula: $C_{10}H_{13}BO_3$
- Molecular Weight: 192.02 g/mol
- Positive Ion Mode ($[M+H]^+$): m/z 193.10
- Negative Ion Mode ($[M-H]^-$): m/z 191.08

Key Fragmentation Patterns:

A common fragmentation pathway for boronic acids is the loss of water (H_2O , 18 Da).[\[5\]](#) For **(4-Isobutyrylphenyl)boronic acid**, cleavage at the acyl group is also highly probable.

- $[M+H - H_2O]^+$: m/z 175.09
- $[M+H - C_3H_7]^+$ (loss of isopropyl radical): m/z 150.04 (acylium ion)
- $[C_4H_7O]^+$ (isobutyryl cation): m/z 71.05

Caption: Plausible ESI-MS fragmentation of **(4-Isobutyrylphenyl)boronic acid**.



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Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a stock solution of **(4-Isobutyrylphenyl)boronic acid** at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
- Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the same solvent.
- Data Acquisition:
 - Infuse the diluted sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
 - If fragmentation is not observed, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to elicit fragmentation.

- Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm elemental compositions.

Conclusion

The comprehensive analysis of **(4-Isobutyrylphenyl)boronic acid** using NMR, IR, and MS provides a self-validating system for its structural confirmation. ^1H and ^{13}C NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (boronic acid and ketone), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and interpretations detailed in this guide are grounded in established principles of analytical chemistry and provide a robust framework for the characterization of this and similar arylboronic acid derivatives, ensuring scientific integrity and enabling confident progression in research and development endeavors.

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